molecular formula C20H20BrNO6 B2713106 Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate CAS No. 832673-83-3

Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate

Cat. No.: B2713106
CAS No.: 832673-83-3
M. Wt: 450.285
InChI Key: OJEHRGRLJCTISC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a complex organic compound with the molecular formula C({20})H({20})BrNO(_{6}) and a molecular weight of 450.3 g/mol . This compound is notable for its intricate structure, which includes a brominated aromatic ring, an ethoxy group, a formyl group, and an ester linkage. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its potential as a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-ethoxy-4-formylphenol.

    Esterification: This intermediate is then esterified with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-bromo-6-ethoxy-4-formylphenoxyacetate.

    Amidation: The final step involves the reaction of this ester with 4-aminobenzoic acid under acidic or basic conditions to produce this compound.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: 2-bromo-6-ethoxy-4-formylphenoxyacetic acid.

    Reduction: 2-bromo-6-ethoxy-4-hydroxymethylphenoxyacetate.

    Hydrolysis: 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Researchers explore its potential as a precursor for drugs targeting various diseases, including cancer and bacterial infections.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural complexity.

    Material Science: It is investigated for its potential use in creating novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the formyl group can facilitate interactions with biological targets, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-{[(2-chloro-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 4-{[(2-bromo-6-methoxy-4-formylphenoxy)acetyl]amino}benzoate: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.

    Ethyl 4-{[(2-bromo-6-ethoxy-4-hydroxyphenoxy)acetyl]amino}benzoate: The formyl group is replaced with a hydroxyl group, which can significantly change its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various research applications.

Properties

IUPAC Name

ethyl 4-[[2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO6/c1-3-26-17-10-13(11-23)9-16(21)19(17)28-12-18(24)22-15-7-5-14(6-8-15)20(25)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEHRGRLJCTISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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